molecular formula C11H17N3O B8108719 7-((1H-Imidazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine

7-((1H-Imidazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8108719
M. Wt: 207.27 g/mol
InChI Key: AIMYDOCETLBOBD-UHFFFAOYSA-N
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Description

7-((1H-Imidazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound that features both an imidazole ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((1H-Imidazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an imidazole derivative and a cyclopentane-based precursor can be catalyzed by specific reagents to form the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and reducing costs .

Chemical Reactions Analysis

Types of Reactions

7-((1H-Imidazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-((1H-Imidazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-((1H-Imidazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Oxazine: Another compound featuring an oxazine ring but lacking the imidazole component.

    Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties.

Uniqueness

7-((1H-Imidazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine is unique due to its combined imidazole and oxazine rings, which confer distinct chemical reactivity and potential biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from simpler analogs .

Properties

IUPAC Name

7-(imidazol-1-ylmethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-10-11(15-6-4-13-10)9(1)7-14-5-3-12-8-14/h3,5,8-11,13H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMYDOCETLBOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN3C=CN=C3)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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